

FFN206 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *FFN 206 dihydrochloride*

Cat. No.: *B560311*

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CAS Number: 1883548-88-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on FFN206 dihydrochloride. FFN206 is a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), an integral protein in monoaminergic neurotransmission.^{[1][2]} Its unique properties make it an invaluable tool for studying VMAT2 activity in cell culture through fluorescence microscopy and high-throughput screening assays.^{[1][2][3][4]}

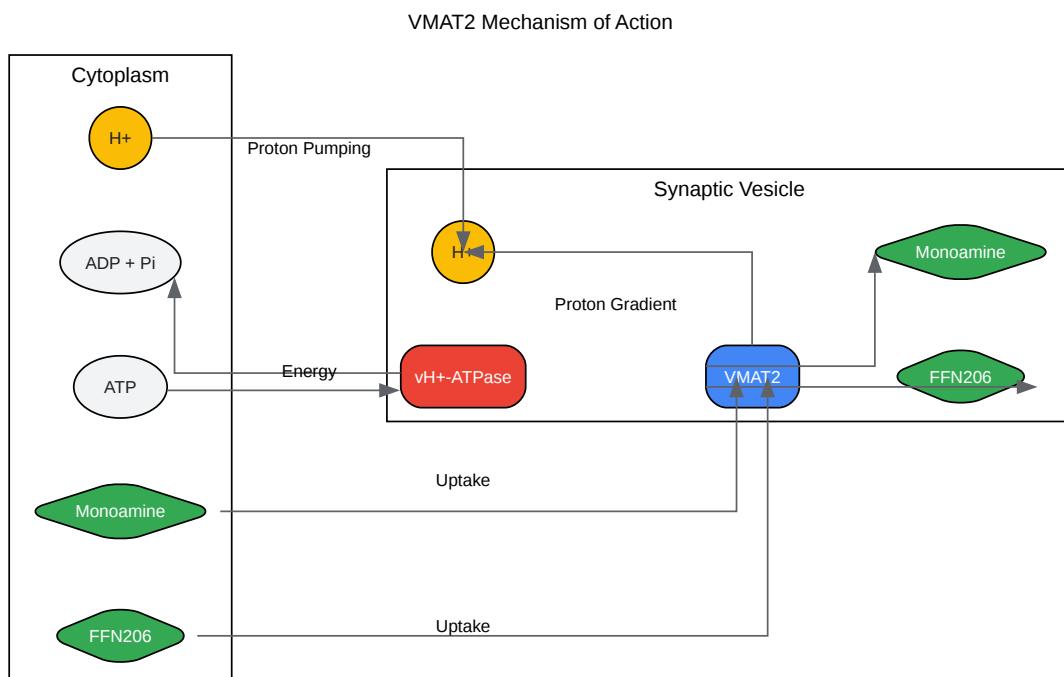
Chemical and Physical Properties

FFN206 dihydrochloride is a water-soluble compound with a molecular weight of 291.17 g/mol. Its chemical formula is $C_{12}H_{14}N_2O_2 \cdot 2HCl$. The compound is characterized by its fluorescent properties, with an excitation maximum at 369 nm and an emission maximum at 464 nm, emitting in the blue spectrum.

| Property | Value | Source |
|--|--|--------|
| CAS Number | 1883548-88-6 | N/A |
| Molecular Formula | <chem>C12H14N2O2·2HCl</chem> | |
| Molecular Weight | 291.17 g/mol | |
| Excitation Maximum (λ_{ex}) | 369 nm | |
| Emission Maximum (λ_{em}) | 464 nm | |
| Appearance | Solid | N/A |
| Purity | $\geq 98\%$ (HPLC) | |
| Solubility | Water (up to 100 mM), DMSO (up to 50 mM) | N/A |
| Storage | Store at -20°C | |

Mechanism of Action

FFN206 acts as a substrate for VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles.^{[5][6]} This process is crucial for the subsequent release of neurotransmitters into the synaptic cleft. The transport of monoamines by VMAT2 is an active process driven by a proton gradient established by a vesicular H⁺-ATPase.^[7] FFN206 mimics endogenous monoamines and is transported into VMAT2-expressing acidic vesicles.^[3] Its accumulation within these vesicles leads to a concentrated fluorescent signal that can be detected and quantified.^[8] The apparent Michaelis constant (K_m) of FFN206 for VMAT2 is approximately 1.16 μ M, which is comparable to that of dopamine.^{[1][2][3][4]} The IC₅₀ value, representing the concentration at which FFN206 inhibits 50% of VMAT2 activity in competitive binding assays, is approximately 1.15 μ M.^[3]



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VMAT2 transports FFN206 into vesicles using a proton gradient.

Experimental Protocols

Synthesis of FFN206 Dihydrochloride

The synthesis of FFN206 involves a key step of catalytic hydroarylation of alkynoate esters. A detailed protocol is described in the supplementary information of Hu et al., 2013.[3]

Cell Culture and Plating

HEK293 cells stably transfected with rat VMAT2 (VMAT2-HEK) are commonly used.[\[3\]](#)

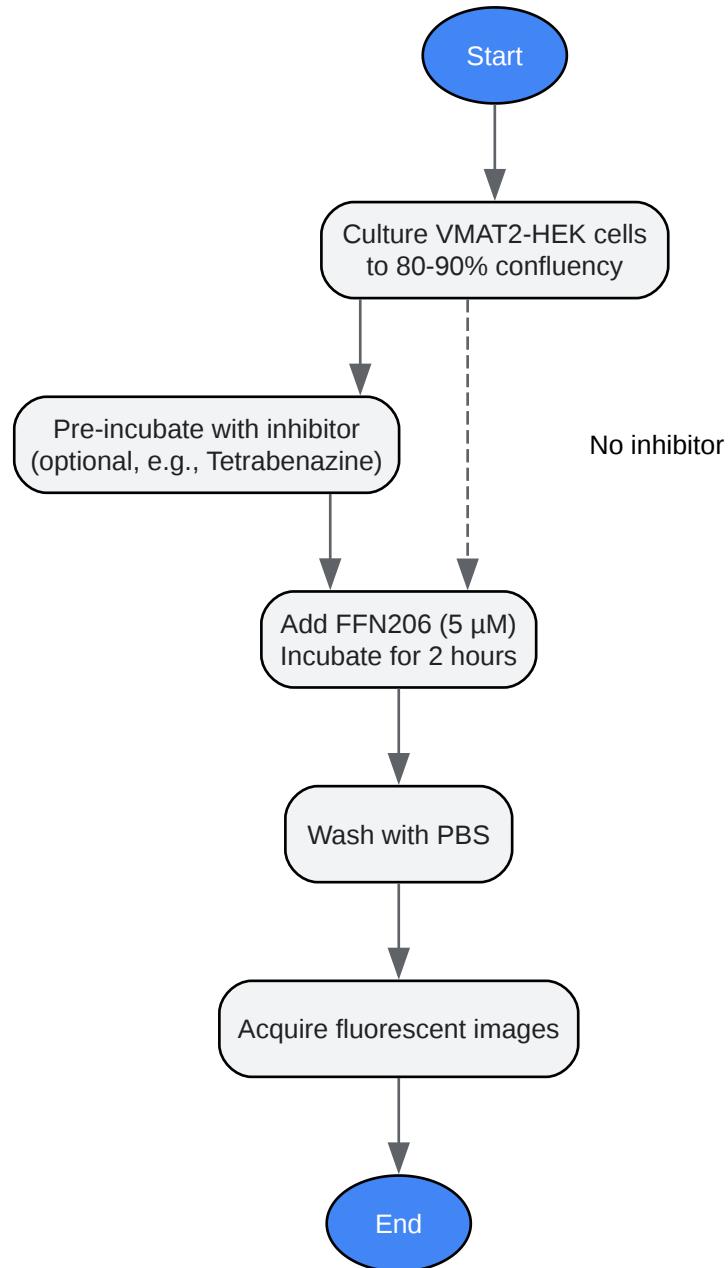
- Growth Medium: DMEM + GlutaMAX supplemented with 10% (v/v) fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.[\[3\]](#)
- Cell Plating for Microscopy: Plate VMAT2-HEK cells onto poly-D-lysine-coated clear bottom six-well plates at a density of 0.15–0.20 × 10⁶ cells per well.[\[3\]](#)
- Cell Plating for 96-well Plate Assay: Seed 40,000 to 50,000 cells per well in a 96-well black, clear-bottom plate.[\[9\]](#)

Fluorescence Microscopy Imaging of FFN206 Uptake

This protocol allows for the visualization of VMAT2 activity in individual cells.

- Grow VMAT2-HEK cells to 80-90% confluency.[\[3\]](#)
- Replace the culture medium with experimental medium (DMEM without phenol red, with 4 mM L-glutamine, 1% (v/v) charcoal/dextran-treated FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin).[\[3\]](#)
- For inhibitor studies, pre-incubate cells with the VMAT2 inhibitor (e.g., 2 µM tetrabenazine) for 1 hour.[\[3\]](#)
- Add FFN206 to a final concentration of 5 µM and incubate for 2 hours.[\[3\]](#)
- Wash the cells once with PBS buffer.[\[3\]](#)
- Acquire images using a fluorescence microscope with appropriate filters for blue fluorescence.

FFN206 Fluorescence Microscopy Workflow

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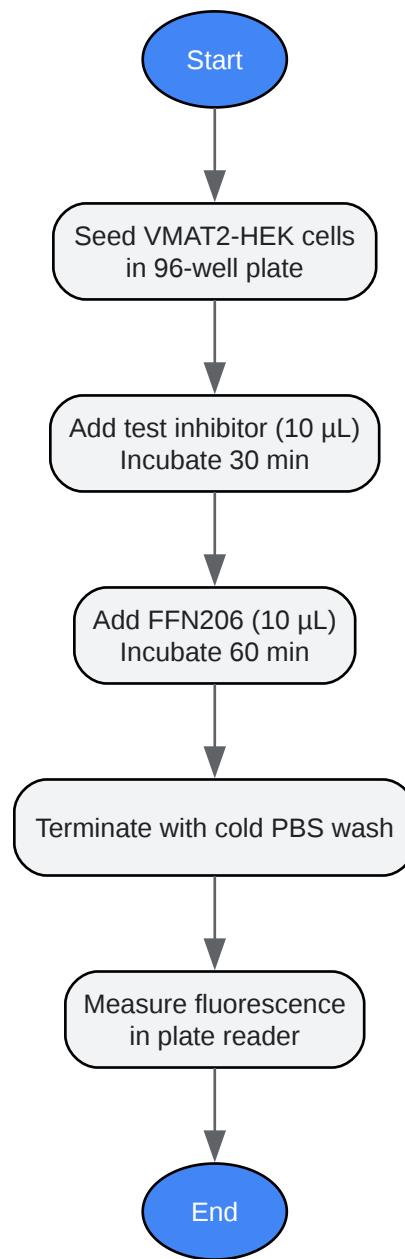
Workflow for imaging FFN206 uptake in cells.

Quantitative Fluorometric Assay for VMAT2 Activity (96-well plate)

This high-throughput assay allows for the quantification of VMAT2 activity and the screening of inhibitors.^[3]

- Seed VMAT2-HEK cells in a 96-well plate and grow to confluence.^[9]
- Aspirate the culture medium and add 180 μ L of experimental medium to each well.^[3]
- Add 10 μ L of the test inhibitor at 20x the final concentration (or vehicle) and incubate for 30 minutes at 37°C.^[3]
- Add 10 μ L of 20 μ M FFN206 stock solution (final concentration 1 μ M) to each well.^[3]
- Incubate for 60 minutes at 37°C, protected from light.^{[3][9]}
- Terminate the uptake by washing once with 200 μ L/well of ice-cold PBS.^{[3][9]}
- Add 120 μ L of fresh PBS to each well.^[3]
- Measure fluorescence intensity using a plate reader (e.g., excitation at 405 nm and emission at 500 nm).^[9]

Quantitative FFN206 Uptake Assay Workflow

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Workflow for the 96-well plate-based FFN206 uptake assay.

Applications in Research and Drug Discovery

FFN206 serves as a powerful tool in several areas of neuropharmacology and drug discovery:

- High-Throughput Screening (HTS) for VMAT2 Inhibitors: The quantitative fluorometric assay is amenable to HTS, enabling the rapid identification of novel VMAT2 inhibitors.[1][3][4] The assay has an excellent Z'-factor (typically 0.7-0.8), indicating its robustness and suitability for screening large compound libraries.[1][3][4]
- Characterization of VMAT2 Inhibitors: FFN206 can be used to determine the potency (IC₅₀ values) of known and novel VMAT2 inhibitors.[10]
- Studying VMAT2 Function and Regulation: By visualizing and quantifying VMAT2-mediated uptake, researchers can investigate the cellular mechanisms that regulate VMAT2 function.
- Cellular Imaging: FFN206 allows for the subcellular localization of VMAT2-expressing organelles.[3]

| VMAT2 Inhibitor | Reported IC ₅₀ (nM) using FFN206 Assay |
|-----------------|---|
| Tetrabenazine | 30.41 |
| Reserpine | 73.09 |
| Methamphetamine | 2399 |
| Methylphenidate | 94330 |

Data from Black et al., 2021[10]

Conclusion

FFN206 dihydrochloride is a well-characterized and versatile fluorescent probe that has significantly advanced the study of VMAT2. Its utility in both high-resolution microscopy and high-throughput screening makes it an indispensable tool for academic and industrial researchers investigating monoaminergic neurotransmission and developing novel therapeutics targeting VMAT2.

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